molecular formula C22H14ClNO5 B2461250 2-[3-(4-Chlorophenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate CAS No. 331461-68-8

2-[3-(4-Chlorophenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate

Cat. No.: B2461250
CAS No.: 331461-68-8
M. Wt: 407.81
InChI Key: MGAPAGYMJOOPLV-JLHYYAGUSA-N
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Description

2-[3-(4-Chlorophenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate is a complex organic compound with the molecular formula C22H14ClNO5 It is characterized by the presence of a chlorophenyl group, an acryloyl group, and a nitrobenzenecarboxylate group

Properties

IUPAC Name

[2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO5/c23-17-11-8-15(9-12-17)10-13-20(25)19-6-1-2-7-21(19)29-22(26)16-4-3-5-18(14-16)24(27)28/h1-14H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAPAGYMJOOPLV-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-(4-Chlorophenyl)acryloyl Chloride

The acryloyl chloride intermediate is critical for introducing the 4-chlorophenylacryloyl moiety. A modified procedure from ethacrynic acid derivatives involves reacting 4-chlorocinnamic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux conditions. The reaction typically achieves >85% yield after 4–6 hours, monitored via thin-layer chromatography (TLC). The product is purified via vacuum distillation, with structural confirmation by $$ ^1H $$-NMR ($$ \delta $$ 7.2–7.4 ppm for aromatic protons) and IR spectroscopy ($$ \nu $$ 1745 cm⁻¹ for C=O stretching).

Synthesis of Phenyl 3-Nitrobenzoate

The nitrobenzoate ester component is synthesized via Fischer esterification. 3-Nitrobenzoic acid is reacted with phenol in the presence of concentrated sulfuric acid as a catalyst at 120°C for 8–10 hours. The crude product is recrystallized from ethanol, yielding 70–75% pure ester. Alternative methods employ acyl chloride intermediates, where 3-nitrobenzoyl chloride is generated using oxalyl chloride and subsequently reacted with phenol in the presence of triethylamine. This method achieves higher yields (82–88%) and reduces side products.

Coupling Strategies for Final Product Assembly

Acylation of Phenyl 3-Nitrobenzoate

The coupling of 3-(4-chlorophenyl)acryloyl chloride with phenyl 3-nitrobenzoate is performed under Schotten-Baumann conditions. A solution of the acryloyl chloride in acetone is slowly added to a mixture of phenyl 3-nitrobenzoate and aqueous sodium hydroxide (10%) at 0–5°C. The reaction proceeds for 2–3 hours, with the product precipitating upon neutralization. Yields range from 65% to 78%, depending on stoichiometric ratios and temperature control.

Microwave-Assisted Condensation

Recent advancements utilize microwave irradiation to accelerate the coupling step. A mixture of the acryloyl chloride and phenyl 3-nitrobenzoate in dimethylformamide (DMF) is irradiated at 100°C for 15–20 minutes, achieving 85–90% conversion. This method reduces reaction times by 80% compared to conventional heating and minimizes degradation of the nitro group.

Optimization and Characterization

Solvent and Catalyst Screening

Optimal conditions for the acylation step were determined through solvent screening:

Solvent Catalyst Yield (%) Purity (%)
Acetone NaOH (10%) 78 95
THF Pyridine 68 89
DCM Triethylamine 72 92

Data aggregated from indicate acetone with aqueous NaOH provides the best balance of yield and purity.

Spectroscopic Characterization

The final product is characterized by:

  • $$ ^1H $$-NMR : Doublets at $$ \delta $$ 6.8–7.6 ppm (aromatic and acryloyl protons), a singlet at $$ \delta $$ 8.2 ppm (nitrobenzoate protons).
  • IR : Peaks at 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (acryloyl C=O), and 1520 cm⁻¹ (NO₂ symmetric stretch).
  • HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Cost (USD/g) Scalability
Conventional Acylation 78 3 hours 12.50 Industrial
Microwave-Assisted 90 20 minutes 18.75 Lab-scale
Enzymatic Esterification 62 24 hours 22.30 Limited

Microwave-assisted synthesis offers superior efficiency but higher costs, while conventional methods remain preferred for large-scale production.

Challenges and Mitigation Strategies

Nitro Group Stability

The nitro group in 3-nitrobenzoate is prone to reduction under acidic conditions. This is mitigated by maintaining pH > 7 during coupling and using inert atmospheres.

Byproduct Formation

Competing ester hydrolysis during acylation is minimized by controlling water content (<0.1%) and using molecular sieves.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[3-(4-Chlorophenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Bromophenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate
  • 2-[3-(4-Methylphenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate
  • 2-[3-(4-Fluorophenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate

Uniqueness

2-[3-(4-Chlorophenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

2-[3-(4-Chlorophenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate (CAS No. 6514483) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H14ClNO5. Its structure features a chlorophenyl group and an acrylamide moiety, which are known to influence biological activity.

Synthesis

The compound can be synthesized through various chemical pathways, typically involving the reaction of phenolic compounds with acrylate derivatives. The synthetic route must be optimized for yield and purity, often employing techniques such as microwave-assisted synthesis to enhance efficiency.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing the chlorophenyl group have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)20
Compound CHCT-116 (Colon Cancer)10

The proposed mechanisms for the anticancer activity of this class of compounds include:

  • Inhibition of cell proliferation : Compounds may disrupt cell cycle progression.
  • Induction of apoptosis : Activation of apoptotic pathways has been observed in treated cells.
  • Antioxidant properties : Some derivatives exhibit antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound against various cancer cell lines. The results indicate that this compound has a moderate to high inhibitory effect on cell growth.

Table 2: In Vitro Biological Activity

Cell LineTreatment Concentration (µM)Viability (%)Reference
MCF-71045
HeLa2050
HCT-116530

Case Studies

  • Case Study on Breast Cancer : A study evaluated the effects of similar chlorophenyl-containing compounds on MCF-7 cells, reporting significant reductions in viability at concentrations above 10 µM.
  • Case Study on Colon Cancer : Research involving HCT-116 cells demonstrated that compounds with the acrylamide structure can induce apoptosis, making them potential candidates for further development as anticancer agents.

Q & A

Q. Tables

Q. Table 1: Synthetic Conditions for Analogous Acryloylphenyl Derivatives

CompoundReaction ConditionsYieldReference
Compound 5 (Ev13)Ethanol, 10% NaOH, RT, 48hN/A
Compound 3l (Ev14)Chloroform, room temperature39.8%

Q. Table 2: Key NMR Signals for Structural Confirmation

Proton Environmentδ (ppm) RangeReference
Acryloyl (CH=CH)6.5–8.0 (J = 15–16 Hz)
Nitroaromatic8.0–8.5
Chlorophenyl7.2–7.6

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